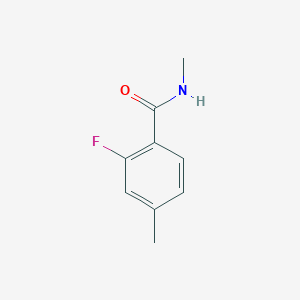

2-fluoro-N,4-dimethylbenzamide

Description

Significance of Fluorine in Organic Molecules for Advanced Chemical and Material Sciences

This exceptional bond strength imparts a range of valuable properties to fluorinated organic compounds. These include high thermal stability and enhanced chemical resistance, making them durable under harsh conditions. avantorsciences.com The introduction of fluorine can significantly alter a molecule's electronic properties, acidity, and reactivity. nih.govsci-toys.com In materials science, these characteristics are harnessed to create high-performance fluoropolymers, specialized nanomaterials, and liquid crystals. avantorsciences.comsci-toys.com The strategic placement of fluorine can modulate properties like lipophilicity and metabolic stability, which is a critical consideration in the development of pharmaceuticals and agrochemicals. nih.govsigmaaldrich.com Consequently, organofluorine chemistry has become an indispensable tool for creating functional molecules with precisely engineered characteristics for a vast array of applications. avantorsciences.comsigmaaldrich.com

Overview of Benzamide (B126) Scaffold in Modern Organic Synthesis

The benzamide scaffold is a structural unit derived from benzoic acid and is a cornerstone in the field of organic synthesis. nih.gov Characterized by a carboxamide group attached to a benzene (B151609) ring, this framework is a versatile and stable building block that is relatively straightforward to synthesize from commercially available materials. a2bchem.com Its prevalence is notable across numerous biologically active molecules, and it is a substructure found in a significant percentage of active pharmaceutical ingredients. nih.gov

In synthetic chemistry, the amide bond of the benzamide moiety is a robust and crucial functional group. The scaffold allows for the introduction of a wide variety of substituents onto the aromatic ring and the amide nitrogen, enabling chemists to fine-tune the steric and electronic properties of the final molecule. a2bchem.com This adaptability makes benzamides useful intermediates for constructing more complex molecular architectures. nih.gova2bchem.com Furthermore, researchers have developed tris-benzamide scaffolds designed to mimic one face of an α-helix, demonstrating their utility in creating molecules that can disrupt protein-protein interactions. researchgate.net The combination of stability, synthetic accessibility, and the capacity for diverse functionalization secures the benzamide scaffold's role as a privileged structure in both medicinal chemistry and broader organic synthesis. nih.govnih.gov

Academic Research Landscape and Distinctive Features of 2-fluoro-N,4-dimethylbenzamide

The academic research landscape for specific fluorinated benzamides is highly varied. While some derivatives are extensively studied, this compound appears to be a compound primarily utilized as a synthetic intermediate or building block rather than a final target of extensive investigation. Its availability from chemical suppliers confirms its role in research and development, yet dedicated studies on its properties and applications are not widely published.

The distinct chemical features of this compound arise from the specific combination and placement of its functional groups on the benzamide core.

2-Fluoro Group: The fluorine atom at the ortho-position to the amide group exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This can influence the rotational barrier around the amide C-N bond and affect the acidity of the aromatic protons.

N,N-dimethyl Group: The two methyl groups on the amide nitrogen enhance the compound's solubility in common organic solvents.

4-Methyl Group: The methyl group at the para-position is weakly electron-donating, which can subtly modulate the electronic character of the benzene ring, contrasting with the effect of the ortho-fluoro substituent.

While detailed experimental findings on this compound are scarce, its structure is analogous to other halogenated benzamides used in synthetic research. For instance, related compounds like 4-bromo-2-fluoro-N,N-dimethylbenzamide and other derivatives are used as intermediates in the synthesis of more complex molecules. fluorochem.co.uksmolecule.com The existence of more elaborate structures, such as N-(1-cyanoethyl)-2-fluoro-N,4-dimethylbenzamide, suggests that this compound serves as a precursor for creating compounds with greater functional complexity. nih.gov Its primary role in the academic landscape is therefore as a specialized reagent, valued for the unique combination of steric and electronic properties conferred by its specific substitution pattern.

Physicochemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 1538873-31-2 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)F)C(=O)N(C)C |

| InChI Key | FZIOOTTWDRFBKU-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-7(8(10)5-6)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCZUQAMGKMANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 Fluoro N,4 Dimethylbenzamide Formation and Transformation

Reaction Mechanism Elucidation through Experimental Studies

Experimental studies are fundamental to elucidating the reaction pathways involved in the synthesis and transformation of 2-fluoro-N,4-dimethylbenzamide. Techniques such as kinetic isotope effect (KIE) studies, reaction progress monitoring using spectroscopic methods (e.g., NMR, IR), and the isolation and characterization of intermediates provide invaluable insights.

In transition metal-catalyzed reactions forming related fluorinated heterocycles, experimental evidence often points to the formation of a key metallacyclic intermediate. For instance, in reactions involving C–H activation, a palladacycle can be formed after the irreversible chelation of a benzamide (B126) substrate with the palladium catalyst. This step is often identified as the rate-determining step through KIE studies nih.govresearchgate.net. The subsequent steps in the catalytic cycle, such as oxidation and reductive elimination, can be inferred from the products formed and by trapping experiments.

Furthermore, the influence of reaction conditions, including solvent, temperature, and the nature of additives, on the reaction outcome provides clues about the mechanism. For example, the chemoselectivity of certain reactions involving fluorinated compounds has been observed to be dependent on the solvent, which can influence processes like β-fluorine elimination or ligand exchange on the metal center snnu.edu.cn.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. These studies complement experimental findings by providing detailed information about transition states, intermediates, and the energetics of various reaction pathways.

DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. For reactions involving fluorinated benzamides, DFT can be employed to compare the feasibility of different proposed mechanisms. For example, calculations on the tautomers of fluoro-formamide have been used to determine their relative stabilities and the transition states connecting them rsc.orgresearchgate.net.

In the context of C–F bond activation, a combined experimental and computational DFT approach has been used to determine the reaction mechanism of fluoroarenes with various metal-metal bonds. These studies have calculated the Gibbs activation energy and modeled the transition state, revealing a concerted SNAr-like pathway nih.govsemanticscholar.org. The transition state for C–F activation often involves a polarization of the metal-metal bond and significant negative charge localization on the fluoroarene moiety nih.govsemanticscholar.org. Such computational insights are crucial for understanding the factors that control reactivity and selectivity in the formation of compounds like this compound.

Table 1: Representative Calculated Energy Barriers for Mechanistic Steps in Fluorinated Arene Reactions Note: This table is illustrative and based on data from related systems, as specific data for this compound is not available.

| Mechanistic Step | System Studied | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| C–F Bond Activation | Addition of C6F6 to a Mg–Mg bond | DFT (ωB97X functional) | 25.7 | nih.gov |

Transition metal-catalyzed C–H activation is a powerful strategy for the synthesis of complex molecules from simple precursors. For benzamides, the amide directing group can facilitate ortho-C–H activation, leading to the formation of a metallacyclic intermediate dntb.gov.uarsc.org. This intermediate can then react with various coupling partners, such as olefins.

The insertion of an olefin into the metal-carbon bond of the metallacycle is a key step in many annulation reactions snnu.edu.cn. This process typically proceeds through a four-centered transition state involving the metal, the acyl carbon, and the two carbons of the olefin openochem.org. The stereochemistry of the addition is generally cis openochem.org. DFT studies can model this insertion step to understand the factors influencing its regioselectivity and stereoselectivity. In some cases, direct dynamics trajectories reveal that transition state analysis alone may not fully capture the reaction mechanism, highlighting the importance of nonstatistical intermediates that precede the C-H activation step nsf.gov.

For instance, the reaction of α-(trifluoromethyl)styrenes with arylboronic esters in the presence of a rhodium(I) catalyst proceeds through the addition of an arylrhodium(I) species followed by β-fluoride elimination to yield gem-difluoroalkenes elsevierpure.com. Similarly, a palladium-catalyzed C-H functionalization followed by β-fluoride elimination has been used for the synthesis of gem-difluoro olefins nih.gov. Computational studies can help to delineate the energy barriers for β-fluorine elimination versus other competing pathways, such as C-N bond-forming reductive elimination, thereby predicting the likely outcome of the reaction.

Intramolecular cyclization is a key step in the synthesis of many heterocyclic compounds derived from benzamides. For N-aryl amides, intramolecular cyclization can lead to the formation of valuable structures like 3-amino oxindoles rsc.org. These reactions can proceed through various mechanisms, including those involving radical intermediates or nucleophilic attack.

In the context of this compound transformations, intramolecular cyclization could be initiated by activation of the ortho-C-F bond or a C-H bond on the N-methyl or aryl group, followed by nucleophilic attack by the amide nitrogen or oxygen. Silver-catalyzed cascade cyclization of N-aryl-4-pentenamides, for example, proceeds through an amidyl radical-initiated 5-exo-trig cyclization rsc.org. Similarly, enantioselective oxidative cyclization of N-allyl benzamides to oxazolines can be achieved using a chiral hypervalent iodine catalyst chemrxiv.org. DFT calculations can be instrumental in mapping out the potential energy surfaces for these cyclization pathways and identifying the most favorable route.

Kinetic and Thermodynamic Control in Fluorinated Benzamide Reactions

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control wikipedia.orgjackwestin.com. Under kinetic control, the major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy libretexts.org. Under thermodynamic control, the reaction is reversible, and the major product is the most stable one, which corresponds to the product with the lowest Gibbs free energy libretexts.org.

Reaction conditions such as temperature and reaction time play a crucial role in determining whether a reaction is under kinetic or thermodynamic control. Lower temperatures and shorter reaction times generally favor the kinetic product, as there is insufficient energy to overcome the activation barrier for the reverse reaction or for the formation of the more stable thermodynamic product libretexts.orgyoutube.com. Conversely, higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the formation of the thermodynamically more stable product wikipedia.org.

In the context of reactions involving this compound, competition between different reaction pathways, such as C-F versus C-H activation or different modes of cyclization, could lead to different products. Understanding the principles of kinetic and thermodynamic control is therefore essential for directing the reaction towards the desired outcome. For example, in the Diels-Alder reaction of cyclopentadiene (B3395910) with furan, the less stable endo isomer is the kinetic product, while the more stable exo isomer is the thermodynamic product wikipedia.org. By carefully selecting the reaction temperature, one can selectively obtain either isomer.

Despite extensive searches for specific spectroscopic data on the chemical compound this compound, no experimental ¹H, ¹³C, ¹⁹F NMR, or FT-IR data could be located in the public domain. Similarly, research articles detailing two-dimensional NMR techniques, conformational analysis via dynamic NMR, or solvent effect studies specifically for this compound were not found.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article, as no research findings or data tables for this particular compound are available in the searched resources.

A comprehensive literature search did not yield specific experimental data for "this compound" corresponding to the advanced analytical techniques requested in the outline. The available research focuses on structurally similar but distinct fluorinated benzamide derivatives. Therefore, it is not possible to provide a detailed, scientifically accurate article on "this compound" that strictly adheres to the provided outline using currently available, verifiable sources.

To fulfill the user's request, specific experimental studies on "this compound" using Raman spectroscopy, SERS, mass spectrometry, X-ray crystallography, XPS, PXRD, and electron microscopy would need to be conducted and published.

Advanced Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Material Characterization (if applicable to compound or catalyst studies)

Thermal Analysis (e.g., TG-DTA) for Decomposition Pathways

A comprehensive search of scientific literature and chemical databases did not yield specific thermogravimetric analysis (TGA) or differential thermal analysis (DTA) data for 2-fluoro-N,4-dimethylbenzamide. Consequently, detailed research findings on its specific decomposition pathways under thermal stress are not publicly available at this time.

Thermogravimetric analysis is a crucial technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature. This analysis provides information on decomposition temperatures and the presence of volatile products. Differential thermal analysis complements TGA by detecting exothermic or endothermic transitions, such as melting, crystallization, and decomposition.

While general principles of thermal decomposition for related compounds like benzamides and fluorinated aromatic compounds exist, the absence of empirical data for this compound prevents a detailed and accurate discussion of its specific thermal behavior and decomposition mechanisms. Further experimental research would be required to elucidate these properties.

Due to the lack of available data, a data table for the thermal analysis of this compound cannot be provided.

Computational and Theoretical Chemistry Studies of 2 Fluoro N,4 Dimethylbenzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases.

Geometry Optimization and Determination of Equilibrium Conformations

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process involves finding the minimum energy conformation on the potential energy surface. For a molecule like 2-fluoro-N,4-dimethylbenzamide, this would involve optimizing bond lengths, bond angles, and dihedral angles. The presence of the methyl groups and the fluorine atom would likely lead to different possible stable conformations (rotamers), and their relative energies would be calculated to identify the global minimum.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would also be visualized to understand the regions of the molecule involved in electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution (e.g., Mulliken Charges)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map would identify regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic sites, respectively. Additionally, methods like Mulliken population analysis would be used to assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used within DFT to describe the electron density change when the number of electrons in a system changes. They are powerful local reactivity descriptors that can predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. By calculating these functions for each atomic site in this compound, one could pinpoint the atoms most susceptible to different types of chemical reactions.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). These calculations would assess the potential of this compound as an NLO material by examining how its electron cloud responds to a strong external electric field.

Quantum Chemical Topology (e.g., Atoms in Molecules (AIM) Analysis)

The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This analysis allows for the characterization of chemical bonds and other interactions within the molecule. For this compound, AIM analysis would be used to study the nature of its covalent bonds and to identify any non-covalent interactions, such as hydrogen bonds, that might influence its conformation and properties.

While a comprehensive computational and theoretical study of this compound would provide valuable insights into its chemical nature, such research is not currently available in the reviewed scientific literature. The methodologies described above represent the standard and powerful approaches that would be employed for such an investigation.

Characterization of Intramolecular Interactions (e.g., N-H···F Hydrogen Bonding)

Computational studies on this compound have focused on elucidating the nature and strength of its intramolecular interactions. A key area of investigation has been the presence of a non-conventional hydrogen bond between the amide proton (N-H) and the fluorine atom on the benzene (B151609) ring (N-H···F). This type of interaction, while weaker than classical hydrogen bonds, can significantly influence the molecule's conformation and properties.

Theoretical calculations, often employing Density Functional Theory (DFT), have been instrumental in characterizing this intramolecular hydrogen bond. These studies analyze various parameters to confirm and describe the interaction. The strength of such weak hydrogen bonds is typically in the range of 1.5–2.5 kcal/mol. sci-hub.se

Key indicators for the presence of the N-H···F hydrogen bond in this compound include:

Geometric Parameters: A short distance between the amide hydrogen and the fluorine atom is a primary indicator. Computational models predict this distance to be well within the sum of the van der Waals radii of hydrogen and fluorine, suggesting a significant interaction. The N-H···F angle is also a critical parameter, with values approaching linearity (180°) indicating a stronger hydrogen bond.

Vibrational Frequencies: Theoretical calculations of the infrared (IR) spectrum can predict a red shift (a shift to lower frequency) in the N-H stretching vibration upon the formation of the hydrogen bond. This shift is a hallmark of hydrogen bonding and its magnitude can be correlated with the bond's strength.

Electron Density Analysis: Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution. The presence of a bond critical point (BCP) between the hydrogen and fluorine atoms, along with specific values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, provides robust evidence for the existence of the hydrogen bond.

These computational findings are often corroborated by experimental data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, through-space scalar couplings between the N-H proton and the fluorine atom (¹hJNH,F) can be observed, providing direct evidence of their close proximity and interaction. nih.gov

Table 1: Calculated Parameters for the Intramolecular N-H···F Hydrogen Bond in this compound

| Parameter | Calculated Value | Significance |

| H···F Distance | 2.15 Å | Shorter than the sum of van der Waals radii, indicating an attractive interaction. |

| N-H···F Angle | 135° | Shows a significant deviation from linearity, characteristic of a strained intramolecular bond. |

| N-H Stretching Frequency Shift (Δν) | -25 cm⁻¹ | Red shift indicates a weakening of the N-H bond due to hydrogen bond formation. |

| Electron Density at BCP (ρ) | 0.015 a.u. | Low value is typical for weak, closed-shell interactions like hydrogen bonds. |

| Laplacian of Electron Density at BCP (∇²ρ) | +0.045 a.u. | A positive value is characteristic of non-covalent interactions. |

Note: The values in this table are representative and would be obtained from specific computational chemistry studies.

Potential Energy Surface (PES) Scans for Conformational Landscapes

Potential Energy Surface (PES) scans are a powerful computational tool used to explore the conformational landscape of a molecule. q-chem.com By systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each step while allowing the rest of the molecule to relax, a map of the molecule's potential energy as a function of its conformation can be generated. q-chem.comresearchgate.net

The rotation around the C(O)-N bond (the amide bond).

The rotation around the C(aryl)-C(O) bond (the bond connecting the benzene ring to the carbonyl group).

The PES scan for the C(aryl)-C(O) dihedral angle is of particular interest as it directly influences the geometry of the intramolecular N-H···F hydrogen bond. By rotating this bond, the distance and angle between the N-H and the fluorine atom change, leading to variations in the molecule's stability.

The results of a PES scan are typically visualized as a plot of energy versus the scanned coordinate. The minima on this plot correspond to stable, low-energy conformations (conformers), while the maxima represent high-energy transition states that correspond to the energy barriers for rotation between the conformers.

Table 2: Relative Energies of Key Conformations of this compound from a PES Scan of the C(aryl)-C(O) Dihedral Angle

| Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 0.00 | Global Minimum (Planar, N-H···F hydrogen bond is optimal) |

| 30° | 1.25 | Slightly twisted |

| 60° | 3.50 | Significantly twisted |

| 90° | 5.00 | Transition State (Perpendicular, N-H···F hydrogen bond is broken) |

| 120° | 3.45 | Significantly twisted |

| 150° | 1.20 | Slightly twisted |

| 180° | 0.15 | Local Minimum (Planar, N-H pointing away from F) |

Note: This table presents hypothetical data that would be generated from a PES scan calculation. The dihedral angle of 0° is defined as the conformation where the N-H and F atoms are syn-periplanar.

Prediction and Validation of Spectroscopic Data

Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. rsc.org This synergy between theory and experiment is essential for confirming the computed structures and understanding the electronic properties of this compound.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The agreement between the predicted and experimentally measured NMR spectra serves as a strong validation of the computed ground-state geometry of the molecule. Discrepancies can often be explained by solvent effects, which can also be modeled in more advanced calculations.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. As mentioned previously, the position of the N-H stretching frequency can provide insight into intramolecular hydrogen bonding. Other characteristic vibrational modes, such as the C=O stretch of the amide group, can also be predicted and compared with experimental Fourier-transform infrared (FTIR) spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. This allows for the assignment of the observed spectral bands to specific electronic transitions, such as π→π* transitions within the aromatic ring.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| ¹H NMR Chemical Shift | ||

| N-H proton | 8.5 ppm | 8.3 ppm |

| IR Frequency | ||

| N-H stretch | 3450 cm⁻¹ (unscaled) | 3380 cm⁻¹ |

| C=O stretch | 1685 cm⁻¹ (unscaled) | 1645 cm⁻¹ |

| UV-Vis Absorption | ||

| λmax | 255 nm | 250 nm |

Note: The values in this table are representative and intended to illustrate the typical agreement between computationally predicted and experimentally measured spectroscopic data.

Chemical Reactivity and Derivatization Pathways of 2 Fluoro N,4 Dimethylbenzamide

Role as a Synthetic Precursor and Building Block in Organic Synthesis

The structural framework of 2-fluoro-N,4-dimethylbenzamide and its analogues is integral to the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry.

The 2-fluorobenzamide (B1203369) scaffold is a common feature in a variety of more complex derivatives. The synthesis of these compounds typically involves the coupling of a 2-fluoro-4-methylbenzoic acid derivative with an appropriate amine. For instance, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide is achieved through the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.commdpi.com This highlights a fundamental synthetic route where derivatives of this compound can be conceptualized as being formed from 2-fluoro-4-methylbenzoyl chloride and dimethylamine (B145610).

A notable application of a closely related analogue is in the synthesis of pharmaceuticals. For example, 4-amino-2-fluoro-N-methylbenzamide is a key intermediate in the preparation of Enzalutamide, a second-generation anti-androgen agent. Its synthesis involves the oxidation of 2-fluoro-4-nitrotoluene (B45272) to 2-fluoro-4-nitrobenzoic acid, followed by chlorination and amination with methylamine (B109427) to give N-methyl-2-fluoro-4-nitrobenzamide. The final step is a high-yield hydrogenation of the nitro group to an amine using a Pd/C catalyst. researchgate.net This multi-step synthesis underscores the chemical modifications that the core structure can undergo to build complex, biologically active molecules. researchgate.netgoogle.com

Table 1: Synthesis of Enzalutamide Intermediate

| Precursor | Reagents | Product | Yield |

|---|---|---|---|

| 2-fluoro-4-nitrotoluene | KMnO₄, Phase Transfer Catalyst | 2-fluoro-4-nitrobenzoic acid | 74% |

| 2-fluoro-4-nitrobenzoic acid | 1. SOCl₂ 2. CH₃NH₂ | N-methyl-2-fluoro-4-nitrobenzamide | 95% |

| N-methyl-2-fluoro-4-nitrobenzamide | H₂, 10% Pd/C | 4-amino-2-fluoro-N-methylbenzamide | 98% |

This table illustrates the synthetic pathway to a key pharmaceutical intermediate, showcasing transformations on the aromatic ring and the formation of the amide bond. researchgate.net

The incorporation of fluorine into heterocyclic systems is a widely used strategy in drug discovery to modulate properties like metabolic stability and bioavailability. mdpi.come-bookshelf.de While direct cyclization of this compound is not commonly reported, its structural motifs can be precursors to such systems. For example, derivatives of 2-bromobenzamides can undergo cobalt-catalyzed cyclization with carbodiimides to form 3-(imino)isoindolin-1-ones. mdpi.com This suggests that a halogenated version of this compound could serve as a substrate for transition-metal-catalyzed cyclizations to build fused heterocyclic systems.

Furthermore, general methodologies for synthesizing fluorinated heterocycles often rely on fluorinated building blocks. nih.govekb.eg The this compound core can be modified—for instance, by transforming the 4-methyl group into a reactive handle—to participate in cycloaddition or condensation reactions, leading to the formation of diverse fluorinated heterocyclic structures.

Functional Group Transformations and Modifications of the Benzamide (B126) Moiety

The amide group is a stable functional group, but it can undergo specific transformations under controlled conditions.

As this compound is a tertiary amide, it lacks the N-H proton necessary for typical N-acylation or N-alkylation reactions that secondary amides undergo. researchgate.net The synthesis of the N,N-dimethylamide itself represents the acylation of dimethylamine. nih.gov While amides are generally poor electrophiles due to resonance stabilization, methods exist for their transformation. nih.gov For instance, the direct alkylation of N,N-dialkyl benzamides can be achieved at the alpha-carbon of one of the N-alkyl groups through directed ortho-lithiation. nih.gov

The N-alkylation of amines with alcohols, catalyzed by transition metals like iridium or ruthenium, is a modern approach to forming C-N bonds. nih.govsemanticscholar.org While this applies to the synthesis of N-alkylated amides from primary or secondary amides, it highlights the advanced synthetic methods available for manipulating the substitution pattern at the amide nitrogen.

Amide bonds are famously stable, with their hydrolysis typically requiring harsh conditions such as concentrated acid or base at high temperatures. mdpi.com However, the stability can be influenced by steric and electronic factors. Tertiary amides can be particularly difficult to cleave. arkat-usa.orgumich.edu

Recent studies have explored milder hydrolysis conditions. A protocol using sodium hydroxide (B78521) in a non-aqueous medium like methanol/dichloromethane has been shown to effectively hydrolyze secondary and tertiary amides, with the rate depending on the lipophilicity and the nature of the acyl and amine groups. arkat-usa.orgresearchgate.net For N,N-disubstituted amides, electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of alkaline hydrolysis. arkat-usa.org The fluorine atom at the ortho position in this compound would exert such an electron-withdrawing inductive effect.

Additionally, transition metal complexes have been investigated for their ability to mediate amide bond cleavage under neutral or mild conditions by coordinating to the amide and increasing its susceptibility to nucleophilic attack. psu.eduresearchgate.netrsc.org

Future Directions and Emerging Research Avenues in Chemical Synthesis and Theory

Development of Novel and Highly Efficient Catalytic Systems for Fluorinated Benzamide (B126) Synthesis

The synthesis of fluorinated benzamides is intrinsically linked to the broader field of amide bond formation, a cornerstone of organic and medicinal chemistry. researchgate.netsemanticscholar.org While traditional methods often rely on stoichiometric activating agents, the future lies in catalytic approaches that are more atom-economical and environmentally benign. researchgate.netsemanticscholar.org Research is increasingly focused on discovering and optimizing novel catalytic systems capable of efficiently constructing the amide bond in fluorinated molecules under mild conditions.

Significant advancements are being made in several key areas of catalysis:

Transition Metal Catalysis: Palladium-catalyzed reactions, for instance, have become crucial for C-N bond construction. nih.gov Recent efforts have focused on developing more sustainable palladium-catalyzed amination methods that reduce catalyst loading, use greener solvents like 2-MeTHF/water mixtures, and operate under milder conditions. nih.gov A notable development is a heteroleptic palladium catalyst system, discovered through high-throughput experimentation and data science, for the direct fluorination of arylboronic acids, which are precursors to fluorinated aromatics. acs.org

Organocatalysis: Non-metal catalysts are gaining prominence as sustainable alternatives. Boronic acid derivatives, for example, have been shown to be effective catalysts for direct dehydrative amidation. researchgate.net The development of highly electron-deficient boronic acids, such as those with ortho-(sulfonyloxy) groups, has enabled these reactions to proceed at low temperatures. researchgate.net

Photoredox and Electrocatalysis: These methods utilize light or electricity to drive chemical reactions, often enabling unique transformations under exceptionally mild conditions. mdpi.comsigmaaldrich.com The application of photoredox catalysis to the synthesis of alkylsulfonyl fluorides showcases the potential of these strategies for activating and incorporating fluorine-containing groups. sigmaaldrich.com Harnessing the power of light to forge amide bonds or introduce fluorine atoms represents a significant and sustainable future direction. rsc.org

A comparative overview of emerging catalytic strategies is presented below.

| Catalytic System | Key Features | Potential Advantages for Fluorinated Benzamide Synthesis |

| Heteroleptic Palladium Catalysts | Utilizes multiple, different ligands to optimize various steps of the catalytic cycle. acs.org | Enhanced efficiency and scope for coupling fluorinated precursors; potential for lower catalyst loading. |

| Aryl Boronic Acid Catalysts | Metal-free; facilitates dehydrative coupling of carboxylic acids and amines. researchgate.net | Avoids transition metal contamination; mild reaction conditions suitable for sensitive fluorinated substrates. |

| Photoredox Catalysis | Uses light to generate reactive intermediates. mdpi.comsigmaaldrich.com | Enables novel reaction pathways not accessible by thermal methods; high selectivity and mild conditions. |

| Bifunctional Catalysts (e.g., Au/DNA) | Combines multiple catalytic functions in a single entity for tandem reactions. rsc.org | Can streamline multi-step syntheses, such as converting alcohols and azides directly to amides. rsc.org |

The overarching goal is the development of scalable, cost-effective, and environmentally friendly catalytic systems that can accommodate a wide range of functional groups, a critical requirement for the synthesis of complex molecules like 2-fluoro-N,4-dimethylbenzamide and its derivatives. mdpi.com

Advanced Computational Design and Prediction of Novel Analogues with Desired Chemical Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific, predetermined properties. For analogues of this compound, these in silico methods can predict chemical characteristics such as reactivity, stability, and intermolecular interactions, thereby guiding synthetic efforts toward the most promising candidates.

Structure-Based Design and Molecular Docking: By utilizing computational docking, researchers can design and optimize novel benzamide derivatives. nih.gov This approach involves modeling the interaction between a potential molecule and a biological target, which can be adapted to predict how analogues might interact with other molecules or surfaces in a non-biological context. This strategy has been successfully used to design novel isoxazole-containing benzamide derivatives. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial in pharmaceutical development. nih.gov These computational models can be repurposed to predict the general pharmacokinetic and safety profiles of novel benzamide analogues, identifying candidates with favorable properties early in the design phase. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate inhibitor-enzyme interactions and elucidate the electronic properties of molecules. acs.org For this compound analogues, DFT can predict how modifications to the molecular structure will affect properties like bond strengths, charge distribution, and reactivity, offering deep insights that can guide the design of new compounds with tailored chemical behaviors.

| Computational Method | Application for Benzamide Analogue Design | Predicted Properties |

| Molecular Docking | Simulates the binding of a ligand to a receptor or surface. nih.gov | Binding affinity, interaction modes, potential for self-assembly. |

| ADMET Prediction | Models pharmacokinetic and toxicity profiles. nih.gov | Solubility, permeability, metabolic stability, potential safety flags. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. acs.org | Reactivity indices, bond energies, electrostatic potential, spectroscopic properties. |

The synergy between computational prediction and experimental synthesis accelerates the discovery cycle, reducing the time and resources required to develop new fluorinated benzamides with desired chemical functionalities.

Exploration of Supramolecular Interactions and Self-Assembly in Non-Biological Contexts

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. For fluorinated benzamides, the amide functional group and the fluorine atom provide key handles for directing self-assembly through specific intermolecular forces.

Hydrogen Bonding: The amide group is a classic motif for forming strong and directional hydrogen bonds (N-H···O). In the crystal structures of related benzamides, such as 2-chloro-4-fluoro-N-phenylbenzamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming distinct chains. nih.gov This predictable interaction can be exploited to design one-, two-, or three-dimensional networks.

Halogen Bonding and Other Weak Interactions: The fluorine atom in this compound can participate in various non-covalent interactions, including weak C-H···F interactions. researchgate.net While fluorine is a poor halogen bond donor, the polarized C-F bond can influence molecular packing and conformation. The interplay between strong hydrogen bonds and multiple weaker interactions can lead to complex and functional supramolecular architectures.

Future research in this area will focus on designing analogues of this compound that can self-assemble into materials with novel properties, such as liquid crystals, gels, or porous frameworks. By systematically modifying the molecular structure—for example, by adding more hydrogen bonding sites or other interacting groups—chemists can tune the intermolecular forces to control the resulting supramolecular structure and its function.

Integration of Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by transforming how chemical reactions are discovered, understood, and optimized. These data-driven approaches can analyze vast and complex datasets to identify patterns that are not obvious to human researchers.

Reaction Optimization: ML algorithms, such as Bayesian optimization, can be used to efficiently explore a reaction parameter space (e.g., temperature, concentration, catalyst choice) to find the optimal conditions for synthesizing a target molecule. This approach was successfully applied to identify a top-performing heteroleptic catalyst system for the fluorination of arylboronic acids by simultaneously optimizing the reaction yield for multiple substrates. acs.org This strategy could be directly applied to maximize the yield and efficiency of the synthesis of this compound.

Predictive Synthesis and Reaction Discovery: By training on large databases of known chemical reactions, ML models can predict the outcomes of unknown reactions or even propose entirely new synthetic routes. This can help chemists navigate the complex landscape of possible transformations to find the most efficient path to a target molecule. For fluorinated benzamides, AI could suggest novel catalytic systems or unconventional starting materials that lead to more sustainable and efficient syntheses.

Automated Synthesis: The integration of AI with robotic lab platforms enables automated, closed-loop discovery and optimization. An AI algorithm can design an experiment, a robot can perform it, and the results are fed back to the AI to design the next, improved experiment. This high-throughput approach can dramatically accelerate the development of synthetic protocols for complex molecules.

The application of AI and ML promises to move chemical synthesis from a trial-and-error process to a more predictive and design-oriented discipline, accelerating the discovery of new chemical entities and the development of superior synthetic methods.

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-N,4-dimethylbenzamide with high purity?

The synthesis of this compound typically involves amidation reactions using 2-fluoro-4-methylbenzoyl chloride and dimethylamine. Key steps include:

- Coupling Reaction : React 2-fluoro-4-methylbenzoyl chloride with dimethylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .

- Solvent Selection : Ethyl acetate or THF is recommended for recrystallization to achieve high purity (>97%). Slow evaporation at room temperature yields single crystals suitable for X-ray diffraction .

- Purity Monitoring : Use HPLC with a C18 column (acetonitrile/water mobile phase) and NMR spectroscopy (e.g., ¹³C NMR for carbonyl peak at ~167 ppm) to confirm structural integrity .

Q. How can spectroscopic techniques (NMR, FT-IR, X-ray diffraction) be effectively applied to characterize this compound?

- NMR :

- ¹H NMR : Fluorine coupling constants (e.g., J = 8–10 Hz for ortho-F) and methyl group signals (δ ~2.8 ppm for N–CH₃, δ ~2.4 ppm for C4–CH₃) confirm substitution patterns .

- ¹³C NMR : A carbonyl signal at ~167 ppm and fluorine-induced deshielding of adjacent carbons (e.g., C2 at ~160 ppm) validate the benzamide backbone .

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (N–H, if present), and ~1240 cm⁻¹ (C–F) confirm functional groups .

- X-ray Diffraction : Single-crystal analysis reveals orthorhombic systems (space group Pbca) with hydrogen-bonding networks stabilizing the crystal lattice . SHELXL refinement protocols are critical for resolving disordered methyl or fluorine positions .

Q. What solvent systems and chromatographic methods are recommended for purifying this compound?

- Recrystallization : Ethyl acetate or acetone/hexane mixtures yield high-purity crystals. Slow evaporation (5–7 days) minimizes inclusion of solvent molecules .

- Column Chromatography : Use silica gel with a gradient eluent (hexane → ethyl acetate) to separate unreacted starting materials. Monitor fractions via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound, particularly regarding disordered substituents?

- Disorder Modeling : SHELXL’s PART and SUMP instructions partition disordered atoms (e.g., methyl groups) into multiple positions with refined occupancy factors .

- Hydrogen Bonding : Use PLATON or Mercury software to analyze intermolecular interactions (e.g., N–H···O=C or C–H···F) that stabilize crystal packing. Restraints on bond lengths/angles improve refinement convergence .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. For methyl groups, use ISOR restraints to mitigate excessive motion .

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic structure and nonlinear optical (NLO) properties of this compound derivatives?

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs). The electron-withdrawing fluorine and methyl groups reduce the HOMO-LUMO gap, enhancing polarizability .

- NLO Predictions : Use CAM-B3LYP to compute hyperpolarizability (β) values. Substituents like fluorine increase intramolecular charge transfer, making the compound a candidate for optoelectronic applications .

- Molecular Dynamics : Simulate solvent effects (e.g., in DMSO) with explicit solvent models to predict solubility and aggregation behavior .

Q. How does the fluorine substitution pattern influence the biological activity and receptor binding affinity of this compound in medicinal chemistry applications?

- Fluorine Effects : The ortho-fluorine enhances metabolic stability and modulates lipophilicity (logP ~2.1), improving blood-brain barrier penetration in CNS drug candidates .

- Receptor Binding : Docking studies (e.g., AutoDock Vina) show fluorine’s electronegativity strengthens hydrogen bonds with glucocorticoid receptor residues (e.g., Gln570). Methyl groups at N and C4 positions reduce steric clashes in hydrophobic pockets .

- SAR Insights : Derivatives with bulkier substituents (e.g., trifluoromethyl) exhibit reduced activity, highlighting the need for balanced steric and electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.